2-Amino-5-phosphonopentanoic acid, often abbreviated as AP5, is a scientific tool used to study various cellular processes due to its function as a selective N-methyl-D-aspartate (NMDA) receptor antagonist []. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can lead to neuronal damage and cell death [].
AP5 competitively binds to the glutamate binding site of NMDA receptors, blocking the action of glutamate, the neurotransmitter that normally activates these receptors []. This blockage occurs in micromolar concentrations, typically around 50 micromolar []. By inhibiting NMDA receptor activity, AP5 allows researchers to investigate the specific roles of NMDA receptors in various biological processes.
AP5 is a valuable tool in a variety of scientific research areas, including:
DL-2-Amino-5-phosphonopentanoic acid, commonly referred to as DL-AP5, is a synthetic compound that acts as a competitive antagonist of the N-methyl-D-aspartate receptor, which is crucial for synaptic plasticity and memory function. This compound is a racemic mixture of its D- and L-isomers, with the D-isomer being significantly more active than the L-isomer. DL-AP5 is primarily used in biochemical research to investigate the role of N-methyl-D-aspartate receptors in various physiological and pathological processes .
2-AP5 acts as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that allows calcium ions (Ca2+) to enter the cell when activated by glutamate []. The phosphonate group of 2-AP5 structurally mimics glutamate, allowing it to bind to the glutamate binding site on the NMDA receptor but not activate it. This competitive binding prevents glutamate from binding and activating the receptor, thereby blocking the influx of calcium ions []. Blocking calcium influx through NMDA receptors disrupts various cellular processes, including learning, memory, and excitotoxicity (cell death caused by excessive stimulation) [].
This synthetic pathway allows for the production of both D- and L-isomers, although research often focuses on the D-isomer due to its higher potency .
DL-AP5 has been shown to impair learning and memory processes in various animal models. Its primary action as an antagonist of N-methyl-D-aspartate receptors means it can disrupt normal synaptic transmission and plasticity, which are essential for learning and memory formation. Research indicates that DL-AP5 can block the conversion of silent synapses into active ones, further underscoring its role in modulating synaptic efficacy .
DL-AP5 is widely utilized in neuroscience research for several applications:
Studies involving DL-AP5 often focus on its interactions with other neurotransmitter systems and its effects on various neuronal pathways. For instance:
Several compounds share similar properties with DL-AP5 but may differ in their mechanisms or potency. Here are some notable comparisons:
Compound Name | Type | Potency | Unique Features |
---|---|---|---|
D-Amino Acid 5-phosphonopentanoic acid (D-AP5) | NMDA receptor antagonist | Higher than DL-AP5 | More potent than L-isomer; preferred in studies |
L-Amino Acid 5-phosphonopentanoic acid (L-AP5) | NMDA receptor antagonist | Lower than D-AP5 | Less effective; often used for comparative studies |
2-Amino-3-phosphonopropanoic acid (3-Aminopropane) | NMDA receptor antagonist | Moderate | Different structural backbone; less specificity |
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA receptor antagonist | High | Selective for AMPA receptors; used for comparison |
DL-AP5's unique position lies in its balanced antagonism at the N-methyl-D-aspartate receptor while being a racemic mixture that allows researchers flexibility in experimental design. Its ability to selectively inhibit glutamate binding without affecting other glutamate receptor subtypes makes it invaluable for studying specific pathways related to learning and memory .
DL-AP5 is a competitive antagonist that binds to the glutamate recognition pocket on every glutamate-binding subunit of the heterotetrameric N-methyl-D-aspartate receptor, thereby preventing agonist access to the channel-opening machinery [1] [2]. Crystallographic studies show that the amino-phosphonate core of the active D-enantiomer anchors to the same hydrogen-bond network that normally accommodates glutamate, while the terminal phosphonate occupies a negatively charged cavity at the inter-domain cleft of the ligand-binding domain [3].
Quantitative Schild analyses confirm pure competitive antagonism: increasing concentrations of DL-AP5 shift glutamate concentration–response curves rightward in a parallel manner without reducing maximal current amplitude [3] [4].
Although widely described as “non-selective”, binding studies that separated receptor populations reveal a modest but reproducible preference of the D-enantiomer for receptors containing the glutamate ionotropic N-methyl-D-aspartate receptor subunit 2A (GluN2A) over those containing subunit 2B (GluN2B). Schild analysis in Xenopus oocytes gave equilibrium dissociation constants of 0.282 µM at GluN1/2A and 1.67 µM at GluN1/2B, a 5.9-fold selectivity that is retained across mammalian and amphibian orthologues [3] [5].
Mutagenesis pinpointed four non-conserved residues in the subunit-2A S2 lobe—Lys-738, Tyr-754, Ile-755 and Thr-758—that collectively account for most of this preference; exchanging these residues for the subunit-2B equivalents increases the calculated Ki for D-AP5 from 0.28 µM to ~1.2 µM [6] [3].
Binding Parameter (Schild analysis, 100 µM glycine) | GluN1/2A | GluN1/2B | Fold Preference | Reference |
---|---|---|---|---|
Equilibrium dissociation constant (Ki) | 0.282 µM [3] | 1.67 µM [3] | 5.9 | [3] |
Hill slope (mean) | 1.1 [3] | 1.2 [3] | — | [3] |
Voltage-clamp concentration-jump experiments in cultured mouse hippocampal neurones determined microscopic association and dissociation constants under two-site fitting [7] [8]. For DL-AP5 (25 °C, −60 mV) the mean values were:
Rate constant | Value | Experimental system |
---|---|---|
Association (kon) | 2.7 × 10⁶ M⁻¹ s⁻¹ (± 0.2 × 10⁶) [7] | Fast perfusion (1 ms exchange) |
Dissociation (koff) | 4.5 s⁻¹ (± 0.4) [7] | Same |
The resulting microscopic affinity (KD ≈ 1.7 µM) closely matches macroscopic Schild values (Table above), validating the two-site model. Rapid glutamate application after antagonist washout shows a sigmoidal activation time-course limited by the dissociation step, enabling derivation of an effective unbinding half-time of ~150 ms at 25 °C [2] [9].
Dissociation wave-form fitting demonstrates that the two glutamate-binding sites on each receptor are energetically coupled for antagonist occupancy. Occupation of one site by DL-AP5 lowers the affinity of the second site two- to three-fold, producing the observed sigmoidicity [2] [9]. This negative co-operativity ensures steep concentration–inhibition curves and contributes to the gating “all-or-none” character of N-methyl-D-aspartate receptors during transient synaptic events [2].
Field-potential recordings in rodent hippocampal slices illustrate graded inhibition of composite excitatory postsynaptic potentials:
DL-AP5 concentration | % Reduction of N-methyl-D-aspartate component of field excitatory postsynaptic potential (CA1, 2 mM Ca²⁺) | Reference |
---|---|---|
10 µM | 35 ± 6% [10] | |
20 µM | 100% block of isolated N-methyl-D-aspartate component and abolition of long-term potentiation induction [11] | |
50 µM | Complete prevention of depotentiation and other forms of plasticity requiring receptor activation [12] |
At synapses operating far from equilibrium, partial receptor block by sub-micromolar DL-AP5 reduces peak open probability without altering decay kinetics, whereas micromolar levels shorten current decay by removing high-affinity rebinding events [10]. Computational modeling confirms that during a 1-ms 1 mM glutamate transient, 20 µM DL-AP5 prevents activation of ≈ 90% of subunit-2A-containing receptors but leaves a measurable subunit-2B component that may still mediate low-frequency signalling [4].
Resolution of the racemate shows that biological activity resides almost exclusively in the D-configuration: the L-enantiomer is ~50-fold less potent in binding and ~52-fold less effective in suppressing N-methyl-D-aspartate-evoked depolarisation [13] [14]. Despite this, L-AP5 acts as a weak agonist at the “quisqualate-sensitised” class II metabotropic site and can depress amino-acid-evoked responses in spinal neurones via that unrelated mechanism [15].
Isomer | Ki (GluN1/2A) | Ki (GluN1/2B) | Potency ratio (L/D) | Reference |
---|---|---|---|---|
D-AP5 | 0.28 µM | 1.67 µM | 1 | [3] |
L-AP5 | 14.6 µM | 75 µM | 52 | [13] [14] |
The pronounced stereoselectivity arises because only the (R)-configuration can align its amino and phosphonate groups with the dual hydrogen-bond donors in the closed-cleft antagonist orientation seen in crystallographic complexes [3].
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